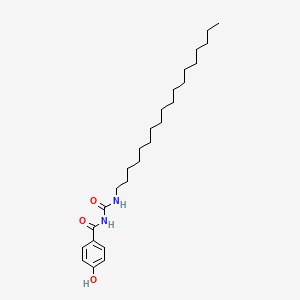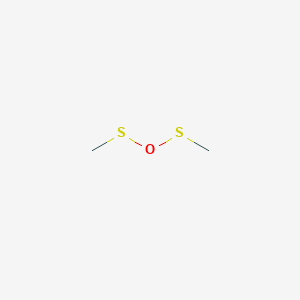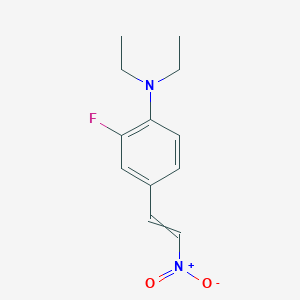![molecular formula C13H10Cl2O3S B12569251 6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one CAS No. 202404-39-5](/img/structure/B12569251.png)
6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[44]non-8-en-7-one is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorodiphenyl sulfone: Known for its use in polymer production.
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure and are studied for their biological activities.
Uniqueness
6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
202404-39-5 |
|---|---|
Fórmula molecular |
C13H10Cl2O3S |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
6,8-dichloro-9-phenylsulfanyl-1,4-dioxaspiro[4.4]non-8-en-7-one |
InChI |
InChI=1S/C13H10Cl2O3S/c14-9-10(16)11(15)13(17-6-7-18-13)12(9)19-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
Clave InChI |
NSLDIMZXMWIGEW-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C(C(=O)C(=C2SC3=CC=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
![1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B12569195.png)
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)
![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
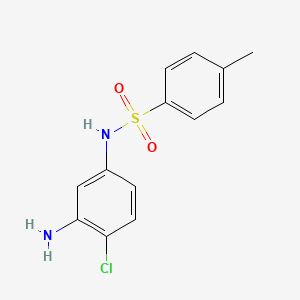
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
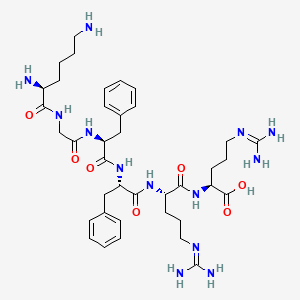
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
